molecular formula C13H10N4O2 B13162201 6-amino-1-(2-furylmethyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

6-amino-1-(2-furylmethyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B13162201
M. Wt: 254.24 g/mol
InChI Key: GWHZZEUNYRXQCD-UHFFFAOYSA-N
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Description

6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that features a fused pyrrolo[2,3-b]pyridine core with a furan-2-ylmethyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Furan-2-ylmethyl Group: This step often involves nucleophilic substitution reactions where a furan-2-ylmethyl halide reacts with the pyrrolo[2,3-b]pyridine core.

    Functional Group Transformations:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: A variety of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the receptor’s active site, preventing the phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to its specific structural features, such as the fused pyrrolo[2,3-b]pyridine core and the presence of multiple functional groups that allow for diverse chemical modifications and biological activities.

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

6-amino-1-(furan-2-ylmethyl)-3-oxo-2H-pyrrolo[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C13H10N4O2/c14-5-8-4-10-11(18)7-17(13(10)16-12(8)15)6-9-2-1-3-19-9/h1-4H,6-7H2,(H2,15,16)

InChI Key

GWHZZEUNYRXQCD-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(N1CC3=CC=CO3)N=C(C(=C2)C#N)N

Origin of Product

United States

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